

2-Amino-3-ethoxypyrazine: A Technical Overview of Inferred Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-ethoxypyrazine

Cat. No.: B113219

[Get Quote](#)

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the chemical and physical properties of **2-Amino-3-ethoxypyrazine**. This technical guide, therefore, presents a compilation of data from structurally related analogs to provide an inferred profile. All data presented for **2-Amino-3-ethoxypyrazine** should be considered estimations and require experimental verification.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the likely characteristics of **2-Amino-3-ethoxypyrazine** based on the known properties of similar aminopyrazine and ethoxypyrazine derivatives.

Inferred Physicochemical Properties

The physicochemical properties of **2-Amino-3-ethoxypyrazine** have been estimated by comparison with analogous compounds. Table 1 summarizes key physical constants for 2-aminopyrazine, 2-ethoxy-3-methylpyrazine, and 2-ethoxy-3-ethylpyrazine to provide a basis for these estimations.

Table 1: Physicochemical Properties of Structurally Related Pyrazine Derivatives

Property	2-Aminopyrazine	2-Ethoxy-3-methylpyrazine	2-Ethoxy-3-ethylpyrazine	Inferred 2-Amino-3-ethoxypyrazine
Molecular Formula	C ₄ H ₅ N ₃ [1]	C ₇ H ₁₀ N ₂ O [2] [3]	C ₈ H ₁₂ N ₂ O [4]	C ₆ H ₉ N ₃ O
Molecular Weight	95.10 g/mol [1]	138.17 g/mol [2] [3]	152.19 g/mol [4]	~139.15 g/mol
Melting Point	118-120 °C [5] [6]	Not available	Not available	Likely a solid at room temperature with a melting point between that of 2-aminopyrazine and other substituted pyrazines.
Boiling Point	250.9 °C (estimated) [6]	Not available	Not available	Expected to be lower than 2-aminopyrazine due to the ethoxy group, but higher than smaller, less polar pyrazines.
Solubility	Soluble in water [6]	Not available	Not available	The amino group would contribute to water solubility, while the ethoxy and pyrazine ring would increase solubility in organic solvents.

Appearance	Slightly yellow to beige crystalline powder ^[5]	Colorless to pale yellow liquid (for the methyl analog) ^[7]	Not available	Likely a crystalline solid, potentially with a yellowish hue.
------------	--	--	---------------	---

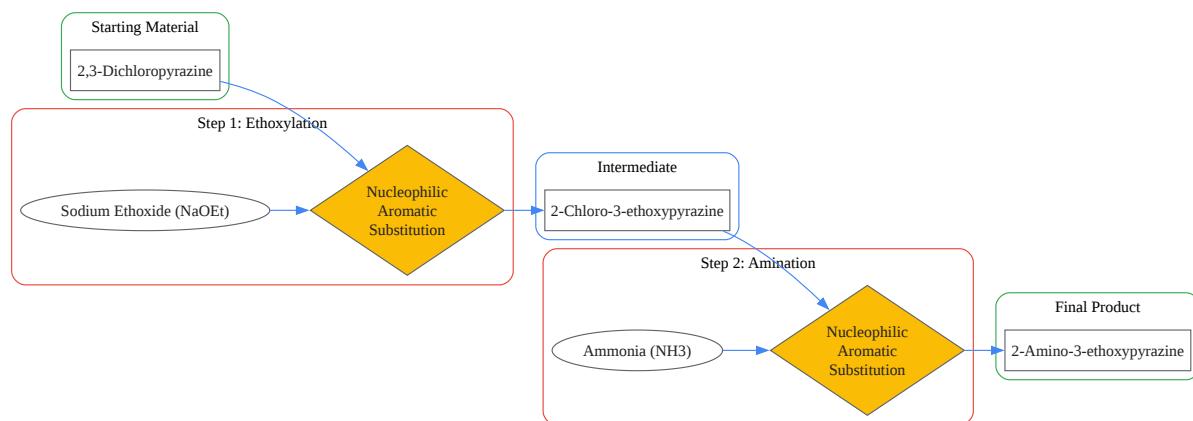
General Chemical Reactivity

The reactivity of **2-Amino-3-ethoxypyrazine** is dictated by the interplay of the electron-donating amino and ethoxy groups on the electron-deficient pyrazine ring.

- Amino Group Reactivity: The amino group is a nucleophilic center and is expected to undergo reactions typical of aromatic amines. These include acylation, alkylation, and diazotization. The electron-donating nature of the amino group activates the pyrazine ring towards electrophilic substitution, although the pyrazine ring itself is generally unreactive towards such reactions.
- Ethoxy Group Reactivity: The ethoxy group is a strong electron-donating group.^[8] It further activates the pyrazine ring, though it is generally stable and less reactive than the amino group. Cleavage of the ether linkage would require harsh conditions.
- Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at positions not substituted with electron-donating groups.

Inferred Spectroscopic Properties

While specific spectra for **2-Amino-3-ethoxypyrazine** are not available, the expected spectral characteristics can be inferred from data on related compounds.


Table 2: Inferred Spectroscopic Data for **2-Amino-3-ethoxypyrazine**

Spectroscopic Technique	Inferred Characteristics for 2-Amino-3-ethoxypyrazine
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons on the pyrazine ring (likely two singlets or doublets).- A quartet and a triplet corresponding to the ethyl group of the ethoxy substituent.- A broad singlet for the amino protons, which would be exchangeable with D₂O.
¹³ C NMR	<ul style="list-style-type: none">- Four distinct signals for the pyrazine ring carbons.- Two signals for the ethyl group carbons.
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹).- C=N and C=C stretching vibrations of the pyrazine ring (around 1400-1600 cm⁻¹).- C-O stretching of the ethoxy group (around 1000-1300 cm⁻¹).
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak corresponding to the molecular weight of C₆H₉N₃O.- Fragmentation patterns would likely involve loss of the ethyl group, ethylene from the ethoxy group, and potentially fragmentation of the pyrazine ring.

Experimental Protocols: A General Synthetic Approach

Specific experimental protocols for the synthesis of **2-Amino-3-ethoxypyrazine** are not documented in the searched literature. However, a plausible synthetic route can be proposed based on common methods for the synthesis of substituted pyrazines. A general approach could involve the substitution of a suitable leaving group on the pyrazine ring with an ethoxide, followed by the introduction of an amino group, or vice versa.

For instance, starting from a di-substituted pyrazine with two good leaving groups (e.g., chlorine), a sequential nucleophilic substitution could be employed. First with sodium ethoxide at a lower temperature to introduce the ethoxy group, followed by amination with ammonia or an ammonia equivalent at a higher temperature. The regioselectivity of this approach would be a critical factor to control.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **2-Amino-3-ethoxypyrazine**.

Signaling Pathways and Biological Activity

No information was found in the searched scientific literature regarding the involvement of **2-Amino-3-ethoxypyrazine** in any biological signaling pathways or its specific biological activities. Many pyrazine derivatives are known to be biologically active, with applications in

pharmaceuticals and as flavor and fragrance agents.[5][9] Therefore, it is plausible that this compound could exhibit biological activity, but this would require dedicated screening and investigation.

Conclusion

This technical guide provides an inferred profile of the chemical properties of **2-Amino-3-ethoxypyrazine** based on the available data for structurally similar compounds. The provided data tables and the general synthetic workflow offer a starting point for researchers and scientists interested in this molecule. It is crucial to reiterate that all properties discussed are estimations and must be confirmed through experimental synthesis, purification, and characterization. The lack of specific data highlights an opportunity for further research into this and other under-characterized substituted pyrazines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethoxy-3-methylpyrazine [webbook.nist.gov]
- 4. 2-Ethoxy-3-ethylpyrazine [webbook.nist.gov]
- 5. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 6. Aminopyrazine | CAS#:5049-61-6 | Chemsoc [chemsoc.com]
- 7. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. nbino.com [nbino.com]
- To cite this document: BenchChem. [2-Amino-3-ethoxypyrazine: A Technical Overview of Inferred Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b113219#2-amino-3-ethoxypyrazine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com